molecular formula C8H6ClFO2 B1516974 4-Fluoro-3-methylphenyl carbonochloridate CAS No. 1001095-14-2

4-Fluoro-3-methylphenyl carbonochloridate

Cat. No. B1516974
CAS RN: 1001095-14-2
M. Wt: 188.58 g/mol
InChI Key: XFECTXXCJBOFJE-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenyl carbonochloridate is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 . It is used for research purposes .


Synthesis Analysis

The synthesis of 4-fluoro-3-methylphenyl carbonochloridate involves a reaction with 4-fluoro-3-methylphenol and triphosgene in dichloromethane at 0°C. Pyridine is added dropwise over 10 minutes. The reaction mixture is then allowed to warm to room temperature, then heated to 45°C and stirred at this temperature for an additional 2 hours .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylphenyl carbonochloridate consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

Pharmaceuticals

4-Fluoro-3-methylphenyl carbonochloridate: is utilized in the pharmaceutical industry for the synthesis of small molecules containing fluorine atoms. These fluorinated compounds are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. The incorporation of fluorine can improve the chemical properties of medications and imaging agents .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for introducing the 4-fluoro-3-methylphenyl group into target molecules. It’s particularly useful in the synthesis of complex organic compounds due to its reactivity and the stability of the introduced group .

Material Science

The role of 4-Fluoro-3-methylphenyl carbonochloridate in material science is linked to its ability to modify surface properties. It can be used to introduce fluorinated phenyl groups onto materials, which can alter hydrophobicity, friction, and other surface characteristics important in material engineering .

Analytical Chemistry

In analytical chemistry, 4-Fluoro-3-methylphenyl carbonochloridate is used in the preparation of standards and reagents. Its well-defined structure and reactivity make it suitable for use in calibrating instruments like NMR, HPLC, LC-MS, and UPLC, ensuring accurate analytical measurements .

Biochemistry

This compound finds applications in biochemistry research, particularly in the study of enzyme-substrate interactions and receptor binding. The fluorine atom can act as a bioisostere, mimicking the behavior of hydrogen and helping to elucidate biological pathways .

Industrial Uses

Industrially, 4-Fluoro-3-methylphenyl carbonochloridate is involved in the synthesis of various chemicals and intermediates. Its reactivity is harnessed in the production of polymers, coatings, and specialty chemicals that require specific fluorinated phenyl functionalities .

Environmental Science

Researchers in environmental science use fluorinated compounds like 4-Fluoro-3-methylphenyl carbonochloridate to study the persistence and breakdown of fluorinated pollutants. Its properties can help in understanding the environmental impact and degradation pathways of similar compounds .

Medicinal Chemistry

In medicinal chemistry, the compound is used to develop new drug candidates. The fluorine atom’s influence on the biological activity of molecules makes it a valuable tool for designing compounds with potential therapeutic effects .

Safety and Hazards

This compound is considered hazardous. It can cause serious eye damage or eye irritation, skin corrosion or irritation, and specific target organ toxicity after a single exposure. It is particularly harmful to the respiratory system . It is classified as a danger under the GHS Pictogram .

properties

IUPAC Name

(4-fluoro-3-methylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-5-4-6(12-8(9)11)2-3-7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFECTXXCJBOFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylphenyl carbonochloridate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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